What are the chemical properties of Zinc diisobutyldithiocarbamate?
What are the chemical properties of Zinc diisobutyldithiocarbamate?
An In-Depth Technical Guide to the Chemical Properties of Zinc Dibutyldithiocarbamate (ZDBC)
Prepared by: Gemini, Senior Application Scientist
Introduction
Zinc Dibutyldithiocarbamate (ZDBC), a coordination complex belonging to the zinc dithiocarbamate family, is a compound of significant industrial importance. While its primary application lies in accelerating the sulfur vulcanization of natural and synthetic rubbers, its unique chemical properties also lend it to roles as an antioxidant and a stabilizer.[1] This guide provides a comprehensive overview of the core chemical properties of ZDBC, intended for researchers, scientists, and professionals in material science and drug development. We will delve into its molecular structure, physicochemical characteristics, reactivity, and the analytical methodologies essential for its characterization, grounding our discussion in established scientific principles to provide actionable, field-proven insights.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's behavior begins with its molecular identity and structure. ZDBC is formally known as Zinc, bis(N,N-dibutylcarbamodithioato-S,S')-, with the CAS Number 136-23-2.[2][3] It is crucial to distinguish this compound, which features n-butyl groups, from its isomers like zinc diisobutyldithiocarbamate, for which specific experimental data is less common.
Chemical Identity and Physicochemical Data
The fundamental properties of ZDBC are summarized in the table below. These values are critical for predicting the compound's behavior in various matrices, designing experimental conditions, and ensuring safe handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₃₆N₂S₄Zn | [2][3] |
| Molecular Weight | 474.12 g/mol | [3] |
| CAS Number | 136-23-2 | [2][3] |
| Appearance | White to light yellow crystalline powder with a pleasant odor. | [3] |
| Melting Point | 104-110 °C | [3] |
| Density | ~1.24 g/cm³ | |
| Water Solubility | Insoluble (practically 100 μg/L at 25 °C). | |
| Organic Solubility | Soluble in carbon disulfide, benzene, chloroform, diethyl ether, and acetone. | [3] |
The insolubility of ZDBC in water and its high solubility in nonpolar organic solvents are direct consequences of its molecular structure. The molecule is dominated by eight nonpolar butyl chains, which shield the more polar dithiocarbamate-zinc core, leading to an overall hydrophobic character. This property is fundamental to its application in rubber, a hydrophobic polymer matrix.
Coordination Chemistry and Molecular Geometry
Contrary to a simple monomeric representation, zinc dialkyldithiocarbamates, including ZDBC, typically exist in the solid state as dimers, with the formula [Zn(S₂CNR₂)₂]₂. In this dimeric structure, each zinc atom is in a distorted pentacoordinate environment. It is bonded to the two sulfur atoms of two bidentate dithiocarbamate ligands and one sulfur atom from an adjacent, bridging dithiocarbamate ligand. This coordination leads to a complex and sterically hindered structure, which influences its reactivity and thermal stability.
Caption: Simplified monomeric structure of Zinc Dibutyldithiocarbamate.
Reactivity and Stability
The utility of ZDBC is intrinsically linked to its chemical reactivity and thermal stability. These properties dictate its function as a vulcanization accelerator and its limitations in terms of storage and handling.
Thermal Decomposition
ZDBC is stable under normal storage conditions but will decompose upon heating.[4] The thermal decomposition of metal dithiocarbamates is a complex, multi-stage process.[1] Studies on various zinc dithiocarbamates show that decomposition often proceeds via the formation of metal sulfides (ZnS) or oxides (ZnO) as the final residue, depending on the atmosphere.[1] The process involves a significant and rapid initial mass loss, suggesting a complex intermolecular rearrangement mechanism.[1] The high activation energy for the decomposition of zinc complexes compared to other transition metals is attributed to the stability of the d¹⁰ electronic configuration of Zn(II).[1]
Chemical Reactivity
-
Reaction with Acids: ZDBC is sensitive to acidic conditions. In the presence of acids, such as hydrochloric acid, the dithiocarbamate ligands are protonated and decompose, leading to the evolution of carbon disulfide (CS₂) and the formation of a salt of the secondary amine (dibutylamine).[5][6] This reactivity is a key diagnostic feature and forms the basis of some quantitative analysis methods.[5]
-
Incompatibility: ZDBC is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4] Care must be taken to avoid contact with such materials during storage and processing.
Mechanism of Action in Rubber Vulcanization
The primary role of ZDBC is to accelerate the sulfur vulcanization of rubber. The process involves the formation of sulfur cross-links between polymer chains, which imparts elasticity and durability.[7] The mechanism, elucidated through theoretical and experimental studies, is a sophisticated catalytic cycle.[7][8]
-
Formation of Active Sulfurating Agent: ZDBC reacts with elemental sulfur (typically in the form of an S₈ ring) to form a zinc-polysulfide-dithiocarbamate complex. This complex is the active sulfurating agent.[8]
-
Sulfur Transfer: The active agent reacts with the rubber polymer chain at an allylic C-H bond, inserting a polysulfide chain and creating a rubber-bound pendant group with a dithiocarbamate terminus.[7][8]
-
Cross-Link Formation: This pendant group can then react with a second polymer chain to form a stable polysulfidic cross-link, regenerating a form of the accelerator to continue the cycle.[8]
Caption: Simplified workflow of ZDBC-accelerated rubber vulcanization.
Analytical Characterization Protocols
Verifying the identity and purity of ZDBC requires a suite of analytical techniques. The following protocols are foundational for its characterization.
Protocol: Solubility Assessment
Objective: To qualitatively determine the solubility of ZDBC in various solvents, confirming its nonpolar character.
Methodology:
-
Preparation: Label five separate test tubes for: Water, Ethanol, Acetone, Toluene, and Hexane.
-
Sample Addition: Add approximately 0.1 g of ZDBC powder to each test tube.
-
Solvent Addition: Add 3 mL of the respective solvent to each tube.[9]
-
Mixing: Securely cap and shake each tube vigorously for 30 seconds.
-
Observation: Allow the tubes to stand for 1-2 minutes. Observe and record whether the solid has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).
-
Causality Check: The expected result is insolubility in polar water and solubility in nonpolar/less polar organic solvents like Toluene and Acetone. This validates the hydrophobic nature inferred from its structure.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of ZDBC.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground ZDBC powder into a ceramic or aluminum TGA pan.
-
Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.[10]
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[11]
-
Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The residual mass at the end of the experiment corresponds to the inorganic residue (e.g., ZnS or ZnO if an oxygen-free environment is not perfectly maintained). This provides a quantitative measure of the compound's thermal stability.
Protocol: Structural Analysis by FTIR Spectroscopy
Objective: To identify the key functional groups in ZDBC and confirm its chemical identity.
Methodology:
-
Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of dry ZDBC powder with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press. Rationale: This creates a solid solution that is transparent to infrared radiation, minimizing scattering.
-
Background Collection: Place no sample in the spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption peaks. Key expected peaks for ZDBC include:
-
~1500-1480 cm⁻¹: C-N stretching vibration (thioureide band). This peak has partial double-bond character and is a key indicator of the dithiocarbamate ligand.
-
~1000-950 cm⁻¹: C-S stretching vibration.
-
Below 500 cm⁻¹: Zn-S stretching vibration.[12] The presence of a peak in this low-wavenumber region is indicative of the metal-sulfur bond.[13]
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the butyl groups.
-
Safety and Handling
ZDBC requires careful handling due to its potential health and environmental effects.
-
Health Hazards: ZDBC is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is also a known skin sensitizer and may cause an allergic reaction upon contact.[4]
-
Personal Protective Equipment (PPE): When handling ZDBC, wear protective gloves, safety goggles with side-shields, and a lab coat.[4] If dust is generated, use respiratory protection.
-
Handling: Handle in a well-ventilated area to avoid breathing dust. Minimize dust generation and accumulation.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. ZDBC is very toxic to aquatic life with long-lasting effects.[4]
Conclusion
Zinc Dibutyldithiocarbamate is a multifaceted compound whose chemical properties are a direct result of its unique coordination structure. Its hydrophobic nature and solubility profile make it highly compatible with rubber matrices, while its reactivity with sulfur under thermal conditions enables its primary function as a potent vulcanization accelerator. The thermal and chemical stability of ZDBC define its operational window. A comprehensive characterization, employing techniques such as TGA and FTIR, is essential for quality control and for furthering our understanding of its mechanistic pathways. The protocols and data presented in this guide serve as a robust foundation for scientists and researchers working with this industrially vital chemical.
References
-
PubChem. Zinc dibutyldithiocarbamate. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. ZDBC (ZINC DIBUTYLDITHIOCARBAMATE). [Link]
-
PubChem. Zinc Diethyldithiocarbamate. National Center for Biotechnology Information. [Link]
-
Redox. Safety Data Sheet Zinc Dibutyldithiocarbamate. [Link]
-
ResearchGate. (A) FTIR spectra of Zn(ii) dithiocarbamate/ZnS nanocomposite and (B)... [Link]
-
ResearchGate. Thermal decomposition of transition metal dithiocarbamates. [Link]
-
ResearchGate. Thermal gravimetric analysis (TGA) of metal complexes. [Link]
-
Solubility test for Organic Compounds. (2024). [Link]
-
ACS Publications. Mechanism of the Zinc Dithiocarbamate-Activated Rubber Vulcanization Process: A Density Functional Theory Study. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
MDPI. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. [Link]
-
ResearchGate. Mechanism of the Zinc Dithiocarbamate-Activated Rubber Vulcanization Process: A Density Functional Theory Study | Request PDF. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
MDPI. Preparation and Characterization of Zinc Oxide Nanoparticles Using Leaf Extract of Sambucus ebulus. [Link]
-
Taizhou Huangyan Donghai Chemical Co.,Ltd. Vulcanization acceleration mechanism and performance characterization. [Link]
-
LibreTexts Chemistry. Thermogravimetric analysis (TGA). [Link]
-
Canadian Science Publishing. THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. [Link]
- American Chemical Society. The Mechanism of Zinc(II)-Dithiocarbamate-Accelerated Vulcanization Uncovered; Theoretical and Experimental Evidence. (1999). J. Am. Chem. Soc., 121(1), 163-172.
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
ResearchGate. Infrared spectrum of zinc dithiocarbamate precursor. [Link]
-
Ataman Kimya. ZINC DIMETHYLDITHIOCARBAMATE. [Link]
-
IOSR Journal. Thermogravimetric Analysis and Kinetic Parameters Determination of Co (II) Complexes. [Link]
-
eGyanKosh. UNIT 10 THERMOGRAVIMETRIC ANALYSIS. [Link]
-
ResearchGate. FTIR spectrum of ZnO nanoparticles. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
CDC Stacks. Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. [Link]
-
MDPI. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. [Link]
-
ResearchGate. Which wave numbers (absorption peak) of a FTIR spectrum indicate the presence of zinc? [Link]
-
AKJournals. Kinetic and thermodynamic parameters of the thermal decomposition of zinc(ii) dialkyldithiocarbamate complexes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zinc(II) Dibutyldithiocarbamate | 136-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. redox.com [redox.com]
- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
